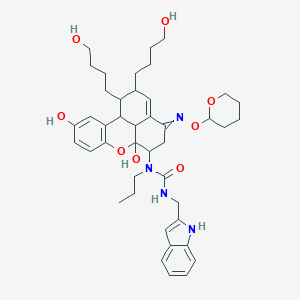

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-(4-nitrophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHDWXOWQVUKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Nitrophenyl 1,3 Oxazolidin 2 One and Its Analogues

Classical and Contemporary Synthetic Routes to the Oxazolidinone Core

A multitude of synthetic pathways have been developed to construct the 5-membered oxazolidinone ring. These methods range from traditional cyclization reactions to modern catalytic processes, offering access to a wide array of substituted derivatives.

One of the most fundamental and widely used methods for constructing the oxazolidinone skeleton is the reaction of 1,2-amino alcohols with a C1 carbonyl source. nih.govbeilstein-journals.org This approach involves the formation of a carbamate (B1207046) intermediate, followed by an intramolecular cyclization to yield the desired five-membered ring.

Various carbonylating agents have been employed for this transformation:

Phosgene and its derivatives: Historically, phosgene, diphosgene, and triphosgene (B27547) were common reagents for this cyclization. researchgate.net However, due to their extreme toxicity, their use has been largely superseded by safer alternatives.

Dialkyl carbonates: Reagents such as diethyl carbonate and dimethyl carbonate serve as effective and less hazardous carbonyl sources. The reaction with 1,2-amino alcohols often requires a base and elevated temperatures to proceed efficiently. nih.gov A solvent-free synthesis of N-isobutyl-5-methyloxazolidinone has been demonstrated on a kilogram scale using diethyl carbonate in the presence of a bio-based imidazolium (B1220033) salt catalyst. nih.gov

Carbon Dioxide (CO₂): As a green, abundant, and non-toxic C1 source, CO₂ is an attractive carbonylating agent. acs.org However, the direct reaction of CO₂ with 1,2-amino alcohols is thermodynamically challenging and often requires harsh conditions or the use of dehydrating agents to drive the reaction to completion. researchgate.net To overcome these limitations, methods using electrogenerated bases have been developed to facilitate the reaction under milder conditions. acs.org

Other Phosgene-Free Reagents: Urea (B33335) and carbodiimides have also been utilized as carbonyl donors for the cyclization of 1,2-amino alcohols. researchgate.net

| Carbonylating Agent | Typical Conditions | Advantages | Disadvantages |

| Phosgene/Diphosgene | Base, low temperature | High reactivity | Extreme toxicity |

| Dialkyl Carbonates | Base, heat | Safer than phosgene, efficient | Requires heating, produces alcohol byproduct |

| Carbon Dioxide (CO₂) | High pressure/temp, catalyst, dehydrating agent | Green, abundant, non-toxic | Thermodynamically unfavorable, requires activation/harsh conditions |

| Urea | Heat | Inexpensive | High temperatures often needed |

Table 1. Comparison of Carbonylating Agents for Oxazolidinone Synthesis from 1,2-Amino Alcohols.

[3+2] Cycloaddition reactions provide a highly efficient and atom-economical route to the oxazolidinone core. The most prominent of these is the reaction between an epoxide and an isocyanate. nih.govbeilstein-journals.orgresearchgate.net

This reaction is often catalyzed by Lewis acids or bases and allows for the synthesis of a diverse range of 3,4,5-trisubstituted oxazolidinones. researchgate.netresearchgate.net The stereochemistry of the epoxide is typically retained in the product, making this method valuable for asymmetric synthesis. For example, various substituted oxazolidin-2-ones have been synthesized in moderate to good yields through the cycloaddition of epoxides and isocyanates using bifunctional organocatalysts like 1,3-dibutyl-4-(2-hydroxyphenyl)-1H-imidazolium salts. researchgate.net The reactivity of the isocyanate is crucial, with electron-withdrawing groups, such as in 4-nitrophenyl isocyanate, enhancing the reaction rate. researchgate.net

Another important cycloaddition strategy is the three-component reaction involving an epoxide, a primary amine, and carbon dioxide. rsc.org This method avoids the handling of potentially hazardous isocyanates and utilizes CO₂ as a green C1 source. rsc.org

The reaction of aziridines with carbon dioxide is another key atom-economical method for synthesizing oxazolidinones. beilstein-journals.orgresearchgate.net This transformation involves the ring-opening of the aziridine (B145994) by a nucleophilic catalyst, followed by the insertion of CO₂ and subsequent ring-closing to form the five-membered heterocycle.

A variety of catalytic systems have been developed to promote this reaction under mild and often solvent-free conditions. rsc.orgnih.govnih.gov For instance, an aluminium(salphen) complex has been shown to effectively catalyze the coupling of various substituted aziridines with CO₂ at 50-100 °C and 1-10 bar pressure. nih.gov Ionic liquids and bifunctional aluminum salen complexes have also been employed as recyclable catalysts for this transformation under neat conditions. nih.gov The regioselectivity of the CO₂ insertion is a key aspect of this method, often favoring the formation of 5-substituted oxazolidinones from 2-substituted aziridines. nih.gov

Propargylamines have emerged as versatile substrates for oxazolidinone synthesis, typically through metal-catalyzed reactions involving CO₂. organic-chemistry.org These reactions proceed via the carboxylation of the amine followed by an intramolecular cyclization onto the alkyne moiety.

Several catalytic systems have been reported:

Silver-Catalyzed Carboxylation: Silver catalysts can facilitate the incorporation of CO₂ into various propargylic amines under mild conditions to afford oxazolidinone derivatives in excellent yields. organic-chemistry.org

Copper-Catalyzed Cyclization: A combination of a binuclear copper(I) complex and a base can catalyze the synthesis of a wide range of oxazolidinones from propargylic amines and CO₂ under mild conditions. organic-chemistry.org

Palladium-Catalyzed Multicomponent Reactions: Palladium catalysts enable three-component reactions between propargylamines, aryl halides, and CO₂ (or a surrogate like cesium hydrogencarbonate) to produce functionalized oxazolidinones. researchgate.netresearchgate.net

Additionally, propargylic alcohols can be reacted with isocyanates in the presence of a silver catalyst to produce oxazolidin-2-ones with high stereoselectivity. organic-chemistry.org

Solid-phase organic synthesis offers significant advantages for the rapid generation of compound libraries, including simplified workup and purification. doi.org Several methods for the solid-phase synthesis of oxazolidinones have been developed, which is particularly useful for drug discovery programs. acs.orgnih.gov

A prominent strategy involves the cycloaddition of isocyanates with resin-bound epoxides. acs.orgnih.govacs.org In this approach, a carbamate is first attached to a solid support (e.g., Wang resin) and then alkylated to introduce an epoxide functionality. acs.orgnih.gov Subsequent cycloaddition with various isocyanates at elevated temperatures, often catalyzed by a lithium bromide/tributyl phosphine (B1218219) oxide adduct, yields the resin-bound oxazolidinone, which can then be cleaved from the support. acs.orgacs.org This method has proven to be general, tolerating a variety of functional groups and allowing for further derivatization. acs.org

Specific Synthesis of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one and Related N-Aryl Derivatives

The synthesis of N-aryl oxazolidinones, including the title compound this compound, often requires specific methods that can form the C-N bond between the heterocyclic ring and the aromatic moiety.

One of the most direct methods is the cycloaddition of an epoxide with an N-aryl isocyanate . The reaction of styrene (B11656) oxide with 4-nitrophenyl isocyanate, for instance, directly yields 5-phenyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-one. This reaction highlights the high reactivity of isocyanates bearing electron-withdrawing groups. researchgate.net

Another powerful technique is the iodocyclocarbamation reaction . This method involves the iodine-mediated cyclization of N-allylated N-aryl carbamates. acs.orgorganic-chemistry.org It provides ready access to 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones, which are versatile intermediates for further functionalization. acs.orgacs.orgorganic-chemistry.org The starting N-allyl-N-(4-nitrophenyl) carbamate can be prepared from 4-nitroaniline (B120555), and its subsequent iodocyclization would lead to the corresponding 3-(4-nitrophenyl)oxazolidinone derivative.

A highly efficient and stereoselective strategy involves the reaction of N-aryl carbamates with enantiopure epichlorohydrin . arkat-usa.org This method, developed for the synthesis of various bioactive N-aryl-oxazolidinones, utilizes a base such as lithium hydroxide (B78521) at room temperature. arkat-usa.org For the synthesis of the title compound, one would start with ethyl (4-nitrophenyl)carbamate, which is readily prepared from 4-nitroaniline and ethyl chloroformate. Its reaction with (R)- or (S)-epichlorohydrin would then yield the corresponding chiral 3-(4-nitrophenyl)-5-(chloromethyl)-1,3-oxazolidin-2-one.

Finally, copper- or palladium-catalyzed N-arylation of the parent 1,3-oxazolidin-2-one ring provides another convergent route. organic-chemistry.orgacs.org An efficient sequential one-pot process involves the intramolecular cyclization of an amino alcohol carbamate, followed by a Cu-catalyzed cross-coupling with an aryl iodide, such as 1-iodo-4-nitrobenzene, under mild conditions. acs.org This method tolerates a wide range of functional groups on the aryl iodide. acs.org

| Precursors | Reagents & Conditions | Product Type | Reference |

| Styrene oxide + 4-Nitrophenyl isocyanate | Imidazolium salt catalyst, CH₂Cl₂, 40 °C, 24 h | 5-Phenyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-one | researchgate.net |

| N-Aryl carbamate + (R)-Epichlorohydrin | LiOH, DMF, rt | (R)-3-Aryl-5-(chloromethyl)-1,3-oxazolidin-2-one | arkat-usa.org |

| N-Allyl-N-aryl carbamate | I₂, NaHCO₃, CH₃CN or CH₂Cl₂ | 3-Aryl-5-(iodomethyl)-1,3-oxazolidin-2-one | acs.orgorganic-chemistry.org |

| 2-Oxazolidinone (B127357) + Aryl Iodide | CuI, Ligand, Base, Solvent | 3-Aryl-2-oxazolidinone | organic-chemistry.orgacs.org |

Table 2. Selected Synthetic Routes to N-Aryl Oxazolidinones.

Methods involving 4-nitrobenzaldehyde (B150856) or 4-nitrophenyl precursors

A common strategy for synthesizing this compound and its analogues involves the use of 4-nitrobenzaldehyde or other 4-nitrophenyl-containing starting materials. For instance, the reaction of 4-nitrobenzaldehyde with 4-amino acetophenone (B1666503) can yield an imine intermediate, which can then be further reacted with mercaptoacetic acid in dry benzene (B151609) to form a thiazolidin-4-one derivative. This thiazolidinone can then be modified to produce various heterocyclic compounds.

Another approach involves the reaction of p-nitrobenzaldehyde with acetone (B3395972) in the presence of sodium hydroxide to produce 4-(4-nitrophenyl)but-3-en-2-one. prepchem.com Similarly, o-nitrobenzaldehyde can be used to synthesize 4-(2-nitrophenyl)but-3-en-2-one. prepchem.com Furthermore, the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been achieved on a multigram scale from 3-dimethylaminoacrolein (B57599) and 4-nitrophenyl azide. mdpi.com These examples highlight the utility of nitrophenyl aldehydes as foundational building blocks in the synthesis of various heterocyclic structures.

The title compound has also been obtained as a by-product in the reaction of 4-[hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one (B1403596) with benzenesulfonyl chloride. nih.gov Additionally, a series of isomeric 2-oxazolidinones has been synthesized from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. researchgate.net

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. These "green" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. encyclopedia.pub These mixtures, typically formed from a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, non-toxic, and can be recycled. encyclopedia.pubresearchgate.net A novel quaternary diammonium salt and urea-based DES has been shown to act as both a catalyst and a solvent in the synthesis of oxazolidinones from epoxides and isocyanates, resulting in excellent yields and high atom economy. rsc.orgresearchgate.net This method boasts a low E-factor (0.11), 100% atom economy, and a high reaction mass efficiency of 90.1%. rsc.orgresearchgate.net Another green approach utilizes a ternary DES composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate for the efficient construction of various 3,5-disubstituted oxazolidinones. researchgate.net

Metal catalysts also play a role in greener syntheses. For example, cobalt(II) has been used to catalyze a three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles. nih.gov

The use of carbon dioxide (CO2) as a renewable C1 source is a key area of green chemistry research. CO2 can be employed as a carbonylating agent in the synthesis of 2-oxazolidinones. nih.gov This process involves the in-situ formation of a carbamate anion from an amine, which is then activated and undergoes intramolecular cyclization to yield the oxazolidinone ring. nih.gov This methodology has been successfully applied to the synthesis of various 2-oxazolidinones and related cyclic ureas. nih.gov Furthermore, a one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones has been developed using CO2, hydrazines, and aldehydes, promoted by an in-situ generated hypoiodite. rsc.org

Microwave and ultrasound irradiation have been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov Microwave-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.gov This technique has been shown to be an efficient way to obtain novel N-propargyltetrahydroquinoline and 1,2,3-triazole derivatives in high yields (73–93%). mdpi.com

Ultrasound-assisted synthesis has also proven to be a valuable tool. It has been used for the one-pot, three-component synthesis of isoxazolines and 1,3,4-oxadiazol-2-amines, offering good to excellent yields in shorter reaction times. nih.govnih.govsemanticscholar.org For instance, the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation with a samarium perchlorate (B79767) catalyst demonstrated milder conditions, shorter reaction times, and higher yields compared to conventional methods. researchgate.net

Derivatization and Functionalization Strategies of this compound

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a diverse range of derivatives with potentially new properties.

Modification at the Nitrophenyl Group (e.g., reduction of nitro to amino group)

A key functionalization strategy involves the reduction of the nitro group on the phenyl ring to an amino group. This transformation is a critical step in the synthesis of many biologically active compounds. The resulting amino group can then serve as a handle for further derivatization.

The reduction of aromatic nitro compounds can be achieved using various reagents and conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method, although it can also reduce other functional groups. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel is a suitable alternative. commonorganicchemistry.com Milder reducing agents like iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), can be used for a more selective reduction in the presence of other reducible groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) offers an alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com

The reduction of a nitro group to an amino group is a six-electron reduction that proceeds through nitroso and N-hydroxylamino intermediates. nih.gov In the context of this compound, its reduction to 3-(4-aminophenyl)-1,3-oxazolidin-2-one (B109669) has been studied using gold nanoclusters as catalysts. researchgate.net

The resulting aminophenyl derivative opens up a plethora of possibilities for further reactions, such as the synthesis of 4-(4-aminophenyl)-3-morpholinone, a key intermediate for certain pharmaceuticals. google.com

Data Tables

Table 1: Green Chemistry Metrics for Oxazolidinone Synthesis

Table 2: Reagents for Nitro Group Reduction

An exploration of the synthetic methodologies for this compound and its analogues reveals a versatile scaffold amenable to various chemical transformations. Key areas of investigation include reactions that modify the core oxazolidinone ring and the stereoselective introduction of chiral centers to produce enantiomerically pure or enriched compounds. These methodologies are crucial for developing new chemical entities with potential applications in medicinal chemistry and materials science.

2 Reactions at the Oxazolidinone Ring (e.g., nucleophilic substitution, ring-opening reactions)

The 1,3-oxazolidin-2-one ring system, particularly when substituted with an electron-withdrawing group like the 4-nitrophenyl moiety, is susceptible to reactions involving nucleophilic attack. These reactions can lead to either substitution at the ring's electrophilic centers or complete ring-opening, depending on the nature of the nucleophile and the reaction conditions.

Nucleophilic Ring-Opening Reactions:

The most common reaction at the oxazolidinone ring is nucleophilic attack at the carbonyl carbon (C2), which often leads to ring cleavage. This process can be promoted by acids or bases. For instance, acid-promoted hydrolysis provides a well-studied example of a ring-opening reaction. Computational studies on analogous 2-aryl-oxazolin-5-ones show that the reaction proceeds via protonation, which activates the ring towards nucleophilic attack by a weak nucleophile like water. nih.gov

Two primary mechanistic pathways are considered for acid-promoted hydrolysis: the N-path (protonation on the ring nitrogen) and the O-path (protonation on the carbonyl oxygen). nih.gov The O-path is generally more favorable. nih.gov After protonation of the carbonyl oxygen, a water molecule attacks the C5 or C2 position. For 3-aryl-1,3-oxazolidin-2-ones, the attack occurs at the C2 carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the N1-C2 bond results in the formation of a 2-aminoethanol derivative.

The electronic nature of the substituent on the N-aryl ring significantly influences the rate and mechanism of these reactions. A computational study on the hydrolysis of 2-aryloxazolin-5-ones demonstrated that electron-withdrawing groups, such as a nitro group, have a pronounced effect on the reaction barriers. nih.gov This effect, known as a "reverse substituent effect," can be observed where electron-withdrawing groups stabilize the transition state of the rate-determining step, thus accelerating the hydrolysis. nih.gov

Below is a data table summarizing the theoretical findings on the effect of substituents on the energy barriers for acid-promoted hydrolysis, which can be extrapolated to understand the reactivity of this compound.

Table 1: Calculated Energy Barriers for Acid-Promoted Hydrolysis of Substituted Aryl-Oxazolinones nih.gov

| Substituent (R) on Aryl Ring | Hammett Constant (σ) | Reaction Pathway | Calculated Barrier Height (kcal/mol) |

|---|---|---|---|

| OH | -0.37 | O-path | 31.01 |

| OCH3 | -0.27 | O-path | 30.71 |

| CH3 | -0.17 | O-path | 30.40 |

| H | 0.00 | O-path | 29.91 |

| Cl | 0.23 | O-path | 29.21 |

| m-Cl | 0.37 | O-path | 28.85 |

| CF3 | 0.54 | O-path | 28.45 |

| NO2 | 0.78 | O-path | 27.85 |

3 Introduction of Chiral Centers and Stereoselective Synthesis

The synthesis of enantiomerically pure oxazolidinones is of significant interest, as these compounds can themselves be chiral targets or serve as intermediates. More commonly, the oxazolidinone moiety is employed as a chiral auxiliary to direct stereoselective transformations.

Use of Chiral Auxiliaries:

The most established method for introducing chirality in the synthesis of oxazolidinone derivatives is through the use of chiral auxiliaries, famously developed and popularized by David A. Evans. wikipedia.org These auxiliaries are typically enantiomerically pure oxazolidin-2-ones derived from readily available amino acids. wikipedia.orgorgsyn.org The general strategy involves N-acylation of the chiral auxiliary, followed by a diastereoselective reaction at the α-carbon of the acyl group, and subsequent cleavage of the auxiliary to yield the chiral product. wikipedia.orgyork.ac.uk

While this method doesn't produce a chiral version of this compound itself (as the chirality is on the appended group, not the auxiliary), it is the cornerstone of asymmetric synthesis involving the oxazolidinone scaffold. The steric bulk of the substituent on the chiral auxiliary (e.g., at C4) effectively shields one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.org

Stereoselective Synthesis of Substituted Oxazolidinones:

Direct stereoselective synthesis of oxazolidinones with chiral centers on the ring (at C4 and/or C5) is a more direct but often more challenging approach. One effective strategy involves an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. nih.gov This method allows for the construction of 4,5-disubstituted oxazolidin-2-one scaffolds with control over the two vicinal stereogenic centers. nih.gov The process starts with an asymmetric aldol addition to create a β-hydroxy carbonyl substrate, which then undergoes an intramolecular cyclization via the Curtius reaction to form the oxazolidinone ring. nih.gov This approach has proven effective for a range of aryl and aliphatic substrates. nih.gov

Another powerful technique is the enantioselective synthesis from chiral aziridines. Enantiomerically pure aziridine-2-carboxylates or aziridine-2-carboxaldehydes can undergo organometallic addition followed by intramolecular cyclization. The resulting amino alcohol moiety can then be cyclized with an agent like phosgene, involving a regiospecific ring opening of the aziridine, to yield a chiral oxazolidinone.

The following table outlines a general, yet powerful, synthetic sequence for preparing chiral 4,5-disubstituted oxazolidin-2-ones, demonstrating the control over stereochemistry.

Table 2: Representative Stereoselective Synthesis of a 4,5-Disubstituted Oxazolidin-2-one nih.gov

| Step | Substrate | Reagents and Conditions | Product | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1. Asymmetric Aldol Reaction | β-Hydroxy Ketone (e.g., derived from a ketone and an aldehyde) | Chiral catalyst, Aldehyde, Ketone | Chiral β-Hydroxy Ketone | Typically high | Often >95:5 |

| 2. Reduction | Chiral β-Hydroxy Ketone | Reducing agent (e.g., NaBH4), CeCl3·7H2O, MeOH | syn-1,3-Diol | High | High |

| 3. Curtius Rearrangement/Cyclization | β-Hydroxy Carboxylic Acid (derived from the diol) | 1. (PhO)2P(O)N3, Et3N, Toluene, 80 °C 2. Heat (reflux) | 4,5-Disubstituted Oxazolidin-2-one | Good to Excellent (e.g., 90-97%) | Maintained from previous steps |

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Oxazolidinone Formation

The synthesis of the 3-(4-nitrophenyl)-1,3-oxazolidin-2-one scaffold is primarily achieved through cyclization reactions. The mechanistic pathways of these formations are diverse, often dictated by the choice of starting materials, catalysts, and reaction conditions.

The formation of the oxazolidinone ring is frequently accomplished via cycloaddition reactions. One of the most prominent methods is the reaction between an epoxide and an isocyanate, in this case, 4-nitrophenyl isocyanate. nih.govacs.org This reaction proceeds through the nucleophilic attack of the isocyanate nitrogen or oxygen on one of the epoxide's carbon atoms, facilitated by ring-opening of the strained epoxide. The subsequent intramolecular cyclization of the resulting intermediate yields the five-membered oxazolidinone ring. Computational studies on similar cycloadditions suggest the reaction can proceed via an asynchronous concerted mechanism. nih.gov

Another significant pathway is the [3+2] cycloaddition, a powerful method for constructing five-membered heterocycles. mdpi.com In the context of oxazolidinone synthesis, this can involve the reaction of azomethine ylides, which act as 1,3-dipoles, with a carbonyl compound serving as the dipolarophile. mdpi.com For instance, an azomethine ylide can be generated in situ and trapped by an aldehyde, such as a derivative that could lead to the desired structure.

The cycloaddition of carbon dioxide to aziridines also represents an atom-economical route to oxazolidinones. researchgate.net The mechanism involves the activation of the aziridine (B145994) ring by a catalyst, followed by nucleophilic attack of the nitrogen atom on CO2 and subsequent intramolecular ring-closure.

Catalysts are pivotal in directing the course and efficiency of oxazolidinone formation. In the cycloaddition of epoxides and isocyanates, Lewis acids are often employed. acs.org For example, lithium bromide can be used to facilitate the ring-opening of the epoxide, which is often the rate-limiting step. acs.org

For the cycloaddition of CO2 to aziridines or epoxides, various catalytic systems have been developed. These include metal-free, bifunctional organocatalysts like protonated natural alkaloids, which can operate under mild conditions such as room temperature and atmospheric pressure. researchgate.net Other systems involve binary ion pair organocatalysts, which consist of a hydrogen-bond donor and a hydrogen-bond acceptor, enhancing the reactivity of the substrates. researchgate.net In some syntheses, metal complexes are used to catalyze the reaction between epoxides and carbon dioxide to form cyclic carbonates, which can then be converted to oxazolidinones. organic-chemistry.org

Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the role of catalysts like N,N-dimethylaminopyridine (DMAP) in cascade reactions that produce oxazolidinones. acs.org DMAP can act as a nucleophilic catalyst, influencing the reaction pathway and the stereochemical outcome. acs.org

Achieving stereochemical control is crucial when synthesizing chiral oxazolidinones, which are valuable as chiral auxiliaries in asymmetric synthesis. The stereochemistry of the final product is often determined during the cyclization step. acs.org

Several strategies are employed to control stereochemistry:

Substrate Control: The inherent chirality of the starting materials, such as a chiral amino alcohol or epoxide, can direct the stereochemical outcome of the cyclization.

Catalyst Control: The use of chiral catalysts can induce enantioselectivity. For example, chiral 1,3,2-oxazaborolidines, known as CBS catalysts, have been used for enantioselective reductions and can be applied in photochemical cycloadditions to create chiral centers. nih.gov

Auxiliary Control: A chiral auxiliary attached to one of the reactants can direct the stereoselective formation of the product.

In the acid-catalyzed ring-opening of oxazolidinone-fused aziridines, the stereochemistry of the reaction is highly dependent on the substitution pattern of the aziridine and the nature of the nucleophile (e.g., primary, secondary, or tertiary alcohols), often proceeding with high diastereoselectivity. nih.gov Theoretical studies have shown that non-covalent interactions, such as π-stacking and hydrogen bonding between the catalyst and substrates, can control the stereoselectivity of the reaction, leading to high diastereomeric ratios. acs.org

Reactivity Profiles of this compound

The reactivity of this compound is dominated by two primary features: the reducible nitro group on the phenyl ring and the electrophilic carbonyl carbon within the oxazolidinone ring.

The reduction of the aromatic nitro group is a fundamental transformation, converting the electron-withdrawing nitro group into an electron-donating amino group. This process significantly alters the electronic properties of the molecule. The reduction is a six-electron process that proceeds through distinct intermediates. nih.gov

The general mechanism involves the following steps:

Two-electron reduction: The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

Two-electron reduction: The nitroso intermediate is rapidly reduced further to a hydroxylamino group (R-NHOH).

Two-electron reduction: Finally, the hydroxylamino intermediate is reduced to the corresponding amine (R-NH₂). nih.govorientjchem.org

The rate of reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, meaning it is often not detected. nih.gov The hydroxylamino derivative is a key intermediate that can sometimes be isolated or undergo further reactions. nih.gov

Kinetic studies on the reduction of this compound to 3-(4-aminophenyl)-1,3-oxazolidin-2-one (B109669) using a gold nanocluster catalyst have been performed. researchgate.net These studies, monitored by UV-Vis spectroscopy, allowed for the observation of the disappearance of the starting material and the formation of the final amino product, as well as the transient formation of the azoxy intermediate, (Z)-3,3'-(diazene-1,2-diylbis(4,1-phenylene))bis(oxazolidin-2-one). researchgate.net

A variety of reducing agents can be used for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Table 1: Common Reagents for Nitro Group Reduction

The carbonyl carbon of the oxazolidin-2-one ring is electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom draws electron density from the carbon. masterorganicchemistry.comle.ac.uk This makes the carbon susceptible to attack by a wide range of nucleophiles. libretexts.org

The general mechanism for nucleophilic addition to the carbonyl group involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

Protonation/Rearrangement: The negatively charged oxygen can be protonated (if the reaction is carried out in the presence of a proton source) to form a hydroxyl group. libretexts.org However, in the case of an oxazolidinone, which is a cyclic carbamate (B1207046), the tetrahedral intermediate can also be unstable. If the attacking nucleophile is part of a system with a good leaving group, the C=O bond can reform in an addition-elimination mechanism. Alternatively, strong nucleophiles can lead to the cleavage of the oxazolidinone ring itself.

The reactivity of the carbonyl group is influenced by the substituents. In an oxazolidinone, the nitrogen atom adjacent to the carbonyl has a lone pair that can be partially delocalized into the carbonyl group, which slightly reduces its electrophilicity compared to a simple ketone. However, the ring strain and the electronegativity of the other oxygen atom in the ring still render the carbonyl carbon reactive. The attack of a strong nucleophile, such as a hydride from LiAlH₄ or an organometallic reagent, can lead to the reductive cleavage of the ring to afford the corresponding amino alcohol.

Table 2: Mentioned Chemical Compounds

Kinetic Studies of Key Transformations

Kinetic studies are essential for elucidating the mechanisms of hydrolytic degradation and for quantifying the influence of various environmental factors on the reaction rates.

Reaction Rate Determinations

While specific rate constants for the hydrolysis of this compound are not extensively documented in publicly available literature, kinetic data from closely related compounds provide significant insights. For instance, the hydrolysis of 2-(substituted phenyl)-3-ethyloxazolidines has been studied, revealing that at high pH, where the compounds are in their neutral form, the observed rate constants for aldehyde formation are nearly independent of pH. scribd.com In contrast, in moderately concentrated HCl solutions, two distinct reaction rates can be observed: a rapid formation of an intermediate followed by a much slower hydrolysis of this intermediate. scribd.com

For the acid-catalyzed hydrolysis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones, the kinetics were measured in 0.001–1 M HCl, demonstrating that the reaction proceeds at a measurable rate under these conditions. rsc.org The hydrolysis of N-acyl derivatives of 2,4,5-triphenylimidazole, which also involves cleavage of a C-N bond at a carbonyl group, shows pH-independent hydrolysis between pH 4 and 9. nih.gov

The following table summarizes general findings on hydrolysis rates for related compound classes.

| Compound Class | pH Condition | General Rate Observation | Citation |

| 2-(Substituted phenyl)-3-ethyloxazolidines | High pH | Rate nearly independent of pH | scribd.com |

| 2-(Substituted phenyl)-3-ethyloxazolidines | Moderate HCl | Rapid intermediate formation, slow subsequent hydrolysis | scribd.com |

| N-Acyl-2,4,5-triphenylimidazoles | pH 4-9 | pH-independent hydrolysis | nih.gov |

| 4-Imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones | 0.001-1 M HCl | Measurable hydrolysis rate, zero-order in [H+] | rsc.org |

This table presents qualitative rate observations from related structures to infer the kinetic behavior of this compound.

Influence of Solvent and Temperature on Reaction Kinetics

Solvent and temperature are critical parameters that significantly affect the kinetics of the hydrolytic degradation of this compound.

The solvent plays a direct role in the hydrolysis mechanism. For the hydrolysis of 2-(p-methoxyphenyl)-3-ethyloxazolidine, the rate of ring opening was found to be 2.65 times slower in D₂O than in H₂O, indicating solvent participation in the reaction. researchgate.net This is consistent with a mechanism where a water molecule acts as a nucleophile in the rate-determining step. Buffer solutions can also catalyze the ring-opening process, as observed with acetate (B1210297) and formate (B1220265) buffers in the hydrolysis of 2-(substituted phenyl)-3-ethyloxazolidines. scribd.com

The table below illustrates the expected influence of solvent and temperature on the hydrolysis kinetics.

| Parameter | Influence on Hydrolysis Rate | Rationale/Evidence from Analogs | Citation |

| Solvent Polarity | Increased rate in more polar solvents | Stabilizes charged intermediates and transition states. | |

| Solvent Isotope Effect (kH₂O/kD₂O) | > 1 | Indicates proton transfer in the rate-determining step, as seen in related oxazolidine (B1195125) hydrolysis. | researchgate.net |

| Temperature | Increased rate with higher temperature | Provides sufficient activation energy to overcome the reaction barrier. | nih.gov |

| Buffer Concentration | Increased rate with higher buffer concentration | General acid or base catalysis by buffer species can accelerate the reaction. | scribd.com |

This table is based on general principles and data from analogous compounds.

Intermediate Identification and Characterization

The key intermediate in the hydrolysis of this compound is a tetrahedral intermediate formed by the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon (C2) of the oxazolidinone ring. taylorandfrancis.comumich.edu The formation of such intermediates is a common feature in the hydrolysis of amides and esters. taylorandfrancis.com

Direct observation and characterization of these transient species are challenging due to their short lifetimes. However, their existence is strongly supported by kinetic data and mechanistic studies of analogous reactions. For instance, in the hydrolysis of 4-imino-imidazolidin-2-ones, the reaction proceeds through a tetrahedral intermediate, and its breakdown determines the reaction products. rsc.org

1H NMR spectroscopy has been employed to study the stability of oxazolidine-based compounds and has successfully identified ring-opened intermediates. nih.gov In these studies, the addition of D₂O to oxazolidine solutions led to the observation of these intermediates, which are stabilized by electron-withdrawing groups like the nitro substituent. nih.gov It is proposed that the nitro group on the phenyl ring helps to delocalize the negative charge in the transition state and intermediates, thereby facilitating the reaction. nih.gov In the hydrolysis of 2-(substituted phenyl)-3-ethyloxazolidines, a cationic Schiff-base intermediate is detectable at pH <10, suggesting that ring opening occurs via C-O bond cleavage to form a stable carbonium ion intermediate. researchgate.net

The likely tetrahedral intermediate in the hydrolysis of this compound would possess a hydroxyl group and the attacking water/hydroxide moiety attached to the former carbonyl carbon. The subsequent collapse of this intermediate leads to ring cleavage.

| Intermediate Type | Method of Postulation/Identification | Key Structural Features | Citation |

| Tetrahedral Intermediate | Mechanistic studies of related carbonyl compounds | Sp³ hybridized C2, with attached -OH, -O⁻, and the original ring substituents. | rsc.orgtaylorandfrancis.com |

| Ring-Opened Intermediate | 1H NMR Spectroscopy on related oxazolidines | Stabilized by electron-withdrawing groups; observed upon addition of D₂O. | nih.gov |

| Cationic Schiff-base Intermediate | UV-Vis Spectroscopy on related oxazolidines | Observed at pH < 10 in the hydrolysis of 2-aryl oxazolidines. | researchgate.net |

This table summarizes the types of intermediates expected or observed in the hydrolysis of this compound and related compounds.

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformational Analysis

The spatial arrangement of atoms and the rotational freedom within 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one are critical to its properties. Computational analysis provides a detailed picture of the molecule's preferred shapes and the energy associated with them.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure and geometry of molecules. imist.ma Calculations for compounds containing nitrophenyl and heterocyclic moieties are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.govniscpr.res.in These calculations optimize the molecular geometry to find the lowest energy structure and can be compared with experimental data from techniques like X-ray crystallography.

For structurally related molecules, DFT calculations have shown excellent correlation with experimental findings, affirming the reliability of the theoretical models. research-nexus.net In the case of a similar compound, 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, X-ray diffraction analysis revealed that the oxazolidinone ring adopts a nearly planar conformation. nih.gov DFT studies on the title compound would be expected to predict a similar planarity for the heterocyclic ring due to the partial double-bond character of the N-C=O amide linkage.

In a crystallographic study of the closely related 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, the dihedral angle between the oxazolidinone and phenyl rings was found to be 56.21°. nih.gov It was also noted that the nitro group is slightly twisted out of the plane of the benzene (B151609) ring. nih.gov For this compound, computational models would be used to calculate the rotational energy barrier around the C-N bond connecting the two rings. This would reveal the most stable conformation (the global minimum on the potential energy surface) and the energy required to rotate the phenyl group, which can be influenced by steric hindrance and electronic effects.

The electronic character of the molecule is explored by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of chemical reactivity and stability. nih.gov

HOMO & LUMO: In molecules containing a nitrophenyl group, the LUMO is typically localized over the electron-deficient nitrophenyl ring, indicating its capacity to accept electrons. imist.maresearchgate.net Conversely, the HOMO is often distributed across the more electron-rich portions of the molecule.

Energy Gap (ΔE): A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Molecules with smaller energy gaps tend to be classified as softer and possess greater polarizability. mdpi.com For comparison, the HOMO-LUMO gap for 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- research-nexus.netsquarespace.comdiazino[4,5-d]pyrimidine-2,7-dione was calculated to be 4.0 eV using DFT. mdpi.com

Charge Distribution: Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate the partial atomic charges. imist.ma This reveals the electrostatic potential of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the oxygen atoms of the nitro and carbonyl groups are expected to carry significant negative charges, making them potential sites for electrophilic attack.

| Parameter | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Location | Likely distributed on the oxazolidinone ring and the nitrogen linking atom. | Region of electron donation (nucleophilic character). |

| LUMO Location | Primarily localized on the 4-nitrophenyl ring. imist.maresearchgate.net | Region of electron acceptance (electrophilic character). |

| HOMO-LUMO Gap (ΔE) | Relatively small, indicating high reactivity. mdpi.com | Governs electronic transitions, stability, and polarizability. nih.gov |

| Charge Distribution | Negative charge on oxygen atoms (nitro, carbonyl); positive charge on adjacent carbons/nitrogen. | Identifies reactive sites for intermolecular interactions. |

Spectroscopic Properties from Computational Models

Theoretical calculations are invaluable for interpreting and predicting experimental spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in IR and Raman spectra. These calculations help in the assignment of experimental bands to specific molecular motions (stretching, bending, etc.). nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using empirical scaling factors. nih.govmdpi.com

For this compound, key vibrational modes would include:

C=O Stretching: The carbonyl group of the oxazolidinone ring is expected to show a strong IR absorption band, typically in the range of 1740–1760 cm⁻¹. vulcanchem.com

NO₂ Stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. vulcanchem.com

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Oxazolidinone) | Stretching | 1740–1760 | vulcanchem.com |

| NO₂ (Nitro) | Asymmetric Stretching | 1520–1540 | vulcanchem.com |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 | |

| C-N (Ring-Phenyl) | Stretching | ~1300 |

Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra. While general chemical shift tables exist, specific predictions provide a more tailored analysis for a novel or complex structure. organicchemistrydata.org For this compound, calculations would predict distinct signals for the protons on the phenyl ring (influenced by the electron-withdrawing nitro group) and the non-equivalent protons of the oxazolidinone ring's ethylenedioxy bridge.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. This provides a detailed picture of the reaction mechanism for the synthesis of this compound.

The synthesis of oxazolidinones can proceed through various pathways, and computational studies have been key to understanding their mechanisms. For example, the reaction of aziridines with CO2, a common route to oxazolidinones, has been studied computationally. These studies suggest that the reaction is initiated by the binding of the aziridine (B145994) to a catalyst, which activates the ring. researchgate.net The subsequent ring-opening is often the rate-determining step, and its energy barrier can be calculated.

The choice of solvent can significantly impact the reaction rates and even the course of a chemical reaction. Computational models can account for solvent effects either implicitly, using a continuum model, or explicitly, by including individual solvent molecules in the calculation.

A computational investigation into a solvent-dependent enantioselective reaction highlighted the role of the solvent in stabilizing or destabilizing transition states. rsc.org For reactions involving polar or charged intermediates and transition states, polar solvents are generally favored as they can stabilize these species, thereby lowering the energy barriers. In the synthesis of this compound, the polarity of the solvent would be expected to influence the solubility of the reactants and the stability of any ionic intermediates that may form during the reaction. For instance, a study of p-nitroaniline in different solvents using a hybrid quantum mechanics/molecular mechanics approach accurately predicted the solvatochromic shift, demonstrating the importance of solute-solvent interactions. researchgate.net A hybrid implicit-explicit solvent approach can be particularly useful for understanding specific interactions like hydrogen bonding between the solute and solvent molecules. rsc.org

Many synthetic routes to oxazolidinones are catalyzed, often by transition metals or organocatalysts. Computational simulations are invaluable for elucidating the intricate steps of a catalytic cycle.

For example, a proposed catalytic cycle for the formation of oxazolidinones from aziridines and CO2 using a (salen)Cr(III)Cl catalyst was detailed with the aid of quantum mechanical calculations. researchgate.net These calculations can help identify the active catalytic species, the substrate binding mode, the elementary steps of the reaction (e.g., oxidative addition, migratory insertion, reductive elimination), and the regeneration of the catalyst.

Similarly, a magnesium-based catalyst for oxazolidinone synthesis was studied using DFT, revealing a complex reaction mechanism where the metal center and the ligands cooperatively activate the substrates. researchgate.net For the synthesis of this compound, if a catalytic method is employed, simulations could predict the most likely catalytic pathway, rationalize the observed selectivity, and even guide the design of more efficient catalysts.

Molecular Interactions and Docking Studies (excluding clinical/safety)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction of a small molecule like this compound with a biological macromolecule.

Oxazolidinones are a well-known class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Molecular docking studies on other oxazolidinones have provided detailed insights into their binding mode. These studies show that the oxazolidinone core binds in a specific pocket of the 23S rRNA, in the peptidyl transferase center.

Beyond the ribosome, docking could be used to predict the binding of this compound to various enzyme active sites. For example, docking studies of hydroxy-3-arylcoumarins against Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase have revealed potential binding modes. nih.govnih.gov Similar studies for this compound could identify potential protein targets and provide a rational basis for its biological activity. The accuracy of such predictions is continually improving with the development of more sophisticated scoring functions and algorithms that can account for protein flexibility and multiple binding modes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

While specific quantitative structure-activity relationship (QSAR) studies for this compound are not extensively documented in publicly available literature, the methodologies of computational SAR are well-established and can be applied to this molecule. Such studies are crucial in drug discovery and materials science for predicting the biological activity or properties of compounds based on their molecular structure.

Computational approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this regard. These methods would involve the following hypothetical steps for this compound and its analogs:

Generation of a Dataset: A series of structurally related oxazolidinone derivatives with known activities would be compiled.

Molecular Modeling and Alignment: Three-dimensional structures of these molecules would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields/Indices:

CoMFA: Calculates steric and electrostatic fields around the molecules.

CoMSIA: In addition to steric and electrostatic fields, it evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

3D-QSAR Model Generation: Statistical methods like Partial Least Squares (PLS) are used to correlate the variations in these fields with the differences in biological activity, resulting in a predictive model.

For the oxazolidinone class of compounds, such models can elucidate the key structural features that influence their activity. For instance, the electronic nature and position of substituents on the phenyl ring, such as the nitro group in this compound, would be critical determinants of the electrostatic field and, consequently, the compound's interactions with a biological target.

Molecular Dynamics Simulations (for conformational flexibility and binding dynamics)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide significant insights into its conformational flexibility and its dynamic interactions with a potential binding partner, such as a receptor or enzyme.

An MD simulation for this compound would typically involve:

System Setup: Placing the molecule in a simulated environment, often a box of solvent (e.g., water), to mimic physiological conditions.

Force Field Application: Using a force field (a set of parameters to calculate the potential energy of the system) to describe the interactions between atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specific period, generating a trajectory of atomic positions and velocities.

Analysis of the simulation trajectory can reveal:

Conformational Landscape: The preferred shapes (conformations) of the molecule and the energy barriers between them. This is particularly relevant for understanding the relative orientation of the nitrophenyl group and the oxazolidinone ring.

Solvent Effects: How the surrounding solvent molecules influence the structure and dynamics of the compound.

Binding Dynamics: If simulated with a biological target, MD can illustrate the process of binding, the stability of the complex, and the specific interactions (like hydrogen bonds) that maintain the bound state.

Crystallographic and Supramolecular Interactions

X-ray Diffraction Analysis of Molecular Conformation and Packing

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed, analysis of a closely related compound, 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, provides valuable insights into the likely conformation and packing. mdpi.com

In the crystal structure of this analog, the oxazolidinone ring is nearly planar. mdpi.com The dihedral angle, which is the angle between the plane of the oxazolidinone ring and the plane of the phenyl ring, is a critical conformational parameter. In the case of the chloro-substituted analog, this angle is 56.21 (3)°. mdpi.com The nitro group is slightly twisted out of the plane of the benzene ring. mdpi.com

The crystallographic data for a related compound is summarized in the table below:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** | Z |

| 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one mdpi.com | Monoclinic | P2₁ | 7.2372 (1) | 6.6726 (1) | 11.7126 (2) | 106.715 (1) | 541.71 (1) | 2 |

This table is based on data from a related compound and serves as an illustrative example.

Hydrogen Bonding Networks and π-π Stacking Interactions

The supramolecular architecture of crystalline solids is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking.

In the crystal structure of 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, N—H⋯O hydrogen bonds are a dominant feature, linking the molecules into infinite zigzag chains. mdpi.com Additionally, N—O⋯π interactions are observed, where an oxygen atom of the nitro group interacts with the π-system of a neighboring phenyl ring. mdpi.com

For this compound, similar interactions are expected. The N-H group of the oxazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. The electron-deficient nitrophenyl ring can participate in π-π stacking interactions, likely in an offset or parallel-displaced manner to minimize electrostatic repulsion.

Studies on other nitrophenyl-containing compounds have also highlighted the importance of C—H⋯O hydrogen bonds in their crystal packing. acs.org

Crystal Engineering Principles

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering can be applied to this compound to control its solid-state properties.

Key considerations for the crystal engineering of this compound would include:

Polymorphism: The ability of the compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, such as solubility and stability. By controlling crystallization conditions (e.g., solvent, temperature), it may be possible to isolate specific polymorphs.

Co-crystallization: The formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio. Co-crystals of this compound with other molecules (co-formers) could be designed to modify its physical properties. The selection of co-formers would be guided by their ability to form predictable hydrogen bonds or other supramolecular synthons with the target molecule.

Supramolecular Synthons: These are robust and predictable intermolecular recognition motifs. For the title compound, a likely synthon would be the hydrogen-bonded dimer formed through the N-H and C=O groups of the oxazolidinone ring.

The application of these principles is fundamental in the pharmaceutical sciences for optimizing the properties of active pharmaceutical ingredients. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Spectroscopic Methods

High-resolution spectroscopy provides unparalleled insight into the molecular architecture of a compound, from the connectivity of atoms to the nature of chemical bonds and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. For 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one, ¹H and ¹³C NMR are used to map the proton and carbon frameworks, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The protons on the oxazolidinone ring (at C4 and C5) typically appear as multiplets due to their diastereotopic nature and coupling to each other. The aromatic protons of the 4-nitrophenyl group exhibit a characteristic AA'BB' splitting pattern, with two doublets in the downfield region due to the electron-withdrawing effect of the nitro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C2) of the oxazolidinone ring, which is typically observed in the range of 150-160 ppm. The carbons of the nitrophenyl group and the aliphatic carbons of the oxazolidinone ring can be unambiguously assigned.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive structural assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for connecting the nitrophenyl substituent to the nitrogen atom of the oxazolidinone ring.

Interactive Data Table: Predicted NMR Data for this compound Note: Specific experimental data from literature is limited. The following table is based on typical chemical shift values for related structural motifs.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4 (Oxazolidinone) | ~4.1-4.3 | t | ~8.0 |

| ¹H | H-5 (Oxazolidinone) | ~4.6-4.8 | t | ~8.0 |

| ¹H | H-2'/H-6' (Aromatic) | ~8.2-8.4 | d | ~9.0 |

| ¹H | H-3'/H-5' (Aromatic) | ~7.8-8.0 | d | ~9.0 |

| ¹³C | C-2 (C=O) | ~154 | - | - |

| ¹³C | C-4 (CH₂) | ~45 | - | - |

| ¹³C | C-5 (CH₂) | ~68 | - | - |

| ¹³C | C-1' (Aromatic) | ~144 | - | - |

| ¹³C | C-2'/C-6' (Aromatic) | ~118 | - | - |

| ¹³C | C-3'/C-5' (Aromatic) | ~125 | - | - |

| ¹³C | C-4' (Aromatic) | ~146 | - | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbamate (B1207046), typically appearing around 1750-1770 cm⁻¹. Other significant bands include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are observed near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-N and C-O stretching vibrations of the oxazolidinone ring also give rise to characteristic bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching of the nitro group and the vibrations of the aromatic ring often produce strong signals in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | IR | 1750 - 1770 |

| Nitro (NO₂) | Asymmetric Stretching | IR | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | IR / Raman | 1345 - 1385 |

| Aromatic C=C | Stretching | IR / Raman | 1450 - 1600 |

| C-O (Ether) | Stretching | IR | 1200 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would involve the cleavage of the oxazolidinone ring and the loss of the nitro group (NO₂) or nitrogen monoxide (NO).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₉H₈N₂O₄). This is critical for confirming the identity of a newly synthesized compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by strong absorptions due to π→π* transitions within the nitrophenyl aromatic system. The presence of the nitro group, a strong chromophore, typically results in a significant absorption band in the UV region, often above 300 nm.

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of a compound and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis

Both HPLC and UHPLC are used to separate the target compound from impurities, starting materials, and by-products.

Purity Analysis: A reversed-phase HPLC method, typically using a C18 column, is developed to assess the purity of this compound. A gradient elution with a mobile phase consisting of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly employed. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all observed peaks at a specific detection wavelength.

Quantitative Analysis: For quantitative studies, a calibration curve is constructed using certified reference standards of the compound. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. UHPLC offers advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption, making it a preferred method for high-throughput quantitative analysis. arkat-usa.orgdntb.gov.ua The development of such methods is crucial for applications where precise concentration measurement is required.

Gas Chromatography (GC) (if applicable)

The applicability of Gas Chromatography (GC) for the analysis of "this compound" is contingent on the thermal stability of the compound. While direct GC analysis of this specific molecule is not extensively documented in readily available literature, the technique is employed for related compounds, often in conjunction with mass spectrometry (GC-MS). For instance, GC-MS has been used in the analysis of military explosives, including nitroaromatic compounds like dinitrotoluene (DNT) and trinitrotoluene (TNT), after post-blast events. nih.gov The successful application of GC for these related nitroaromatics suggests that with appropriate optimization of injection temperature and column conditions to prevent thermal degradation, GC could be a viable method for the purity assessment of "this compound".

Chiral Chromatography for Enantiomeric Purity Assessment

For oxazolidinone derivatives that possess a chiral center, the assessment of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. nih.gov High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for enantiomeric separations of this class of compounds. csfarmacie.czregistech.com

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and excellent performance in resolving enantiomers of various compounds, including oxazolidinones. csfarmacie.cznih.govmdpi.com The separation mechanism relies on the unique spatial arrangement of functional groups on the CSP, which allows for differential interactions with the enantiomers, leading to different retention times. registech.com

Research on various oxazolidinone analogues has highlighted the effectiveness of specific CSPs and mobile phase compositions. For example, a study on the antibacterial agent WCK 4086, an oxazolidinone, utilized a Chiralpak AD-H column, which is an amylose-based CSP. nih.gov The method achieved a chromatographic resolution greater than 2.0 between the enantiomers using a mobile phase of n-hexane, 2-propanol, methanol, and trifluoroacetic acid. nih.gov Another study investigating four oxazolidinone derivatives found that amylose-based columns, particularly with acetonitrile as the mobile phase, provided the highest enantioselectivities. nih.gov

The choice of mobile phase, which can be non-polar, polar organic, or aqueous, significantly influences the separation, with non-polar mobile phases often providing greater resolution. csfarmacie.cznih.gov Interestingly, phenomena such as enantiomer elution order reversal have been observed depending on the specific chiral selector, mobile phase, and even the immobilization technology of the CSP. nih.gov

Capillary electrophoresis (CE) represents an alternative to HPLC for chiral separations, often employing cyclodextrins as chiral selectors. nih.govmdpi.com

Table 1: Examples of Chiral Stationary Phases Used for Oxazolidinone Analogue Separation

| Chiral Stationary Phase (CSP) Type | Specific CSP Example | Application Notes |

| Polysaccharide (Amylose-based) | Chiralpak AD-H | Used for quantification of enantiomeric impurity in the oxazolidinone antibacterial agent WCK 4086. nih.gov |

| Polysaccharide (Amylose-based) | Lux Amylose-1, Lux i-Amylose-1, Lux Amylose-2 | Showed high enantioselectivity for oxazolidinone derivatives, especially with acetonitrile as the mobile phase. nih.gov |

| Polysaccharide (Cellulose-based) | Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, Lux Cellulose-4 | Investigated for the enantioseparation of oxazolidinone derivatives. nih.gov |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable tools in modern analytical chemistry. mdpi.com Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used for the analysis of oxazolidinones and related nitroaromatic compounds. nih.govnih.gov

LC-MS and its tandem version, LC-MS/MS, are particularly powerful for determining oxazolidinone compounds in complex matrices like biological fluids. mdpi.com These methods offer high sensitivity and selectivity, with limits of detection (LOD) and quantification (LOQ) that can reach the nanogram-per-milliliter (ng/mL) level. mdpi.com For instance, LC-MS/MS has been used to confirm the presence of 3-amino-2-oxazolidinone (B196048) (AOZ), a metabolite of the nitrofuran furazolidone (B1674277) which shares the oxazolidinone core, in prawn tissue with high accuracy. researchgate.net The development of Ultra-Performance Liquid Chromatography (UPLC)-MS/MS methods has further enhanced the speed and resolution of these analyses. mdpi.com

GC-MS is valuable for the analysis of volatile and thermally stable nitroaromatic compounds. nih.gov It has been successfully applied to the analysis of real post-blast residual samples containing explosives like TNT and RDX, validated against HPLC methods. nih.gov The applicability to "this compound" would depend on its thermal properties, but GC-MS remains a key technique for identifying unknown compounds and impurities in this chemical class based on their mass spectra and fragmentation patterns.

Electroanalytical Methods (e.g., voltammetry)

Electroanalytical methods like cyclic voltammetry (CV) are highly effective for studying and quantifying compounds with electrochemically active functional groups, such as the nitro group (-NO₂) present in "this compound". nih.govresearchgate.net The nitroaromatic group is readily reducible, and its electrochemical behavior provides a basis for both qualitative and quantitative analysis. researchgate.netresearchgate.net

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, providing information about the redox processes of the analyte. ijraset.com For nitroaromatic compounds, the reduction mechanism is often complex and highly dependent on the pH of the medium. researchgate.netresearchgate.net In an acidic aqueous medium and in the absence of oxygen, the primary reduction of the nitro group is typically an irreversible process involving four electrons and four protons to form the corresponding hydroxylamine (B1172632) derivative (R-NHOH). researchgate.net This can be followed by a further reduction to the amine (R-NH₂). researchgate.net

At alkaline pH, the reduction can proceed differently, sometimes showing a reversible one-electron reduction to form a nitro radical anion (R-NO₂⁻), followed by further reduction steps. researchgate.net The specific potentials at which these reductions occur can be used to identify and quantify the nitroaromatic compound. nih.gov Studies on various nitroaromatic compounds have established that CV can be a sensitive method for their determination in different mixtures. nih.gov For example, a CV assay using a glassy carbon electrode was developed for the simultaneous determination of nitroaromatic and nitramine explosives. nih.gov The technique has also been used to study the electrochemical characteristics of a wide range of nitro-heterocyclic compounds of biological interest. nih.gov

Table 2: Summary of Analytical Techniques

| Technique | Analyte Class | Key Findings & Applicability |

| Gas Chromatography (GC) | Nitroaromatics | Applicable if thermally stable; used for purity assessment of related compounds. nih.gov |

| Chiral HPLC | Chiral Oxazolidinones | Polysaccharide-based CSPs are effective for enantiomeric separation. nih.govnih.gov |

| LC-MS/MS | Oxazolidinones | High sensitivity and selectivity for quantification in complex matrices. mdpi.comresearchgate.net |

| GC-MS | Nitroaromatics | Used for identification and analysis in complex samples, validated against HPLC. nih.gov |

| Cyclic Voltammetry (CV) | Nitroaromatics | Sensitive for detection and quantification based on the electrochemical reduction of the nitro group. nih.govresearchgate.net |

Mechanistic Basis of Biological Interactions and Applications As Research Tools Excluding Clinical/safety

Molecular Mechanism of Action

Oxazolidinones, including 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one, exert their primary biological effect by inhibiting protein synthesis in bacteria. researchgate.net This mechanism is distinct among different classes of antibiotics, targeting a very early stage of translation. nih.govpsu.edu

The molecular target of oxazolidinones is the bacterial ribosome, specifically the 50S large subunit. researchgate.netlibretexts.orgnih.gov Crystallographic and biochemical studies have revealed that these compounds bind to a specific site on the 23S ribosomal RNA (rRNA) within the 50S subunit, near the peptidyl transferase center (PTC). researchgate.net This binding site is unique to oxazolidinones. The interaction with the 50S subunit is a critical first step that leads to the subsequent disruption of the translation process. nih.govnih.gov

A key feature of the oxazolidinone mechanism is the inhibition of the formation of the translation initiation complex. nih.govlibretexts.orgnih.gov This complex is essential for protein synthesis to begin and requires the assembly of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-transfer RNA (fMet-tRNA). nih.gov

Studies on representative oxazolidinones like linezolid (B1675486) demonstrate that these compounds prevent the proper formation of the fMet-tRNA–ribosome–mRNA ternary complex. nih.govnih.govorthobullets.com By binding to the 50S subunit, the drug interferes with the correct positioning of the fMet-tRNA in the ribosomal P-site. psu.edunih.gov This action effectively stalls protein synthesis before the first peptide bond is even formed, a crucial distinction in its mechanism. psu.edunih.gov The inhibition occurs after the charging of the initiator tRNA but before the elongation phase can commence. nih.govnih.gov

The mechanism of this compound and other oxazolidinones is notably different from that of other classes of protein synthesis inhibitors.

Versus Chloramphenicol (B1208) and Lincosamides : While chloramphenicol and lincosamides also bind to the 50S subunit, their binding sites can overlap with that of oxazolidinones, and they primarily inhibit the peptidyl transferase reaction (peptide bond formation) during the elongation step. nih.govnih.gov In contrast, oxazolidinones act earlier by preventing the formation of a functional 70S initiation complex, a step that precedes peptide bond formation. psu.edunih.gov

Versus Aminoglycosides and Tetracyclines : These antibiotics target the 30S ribosomal subunit. libretexts.orgyoutube.com Aminoglycosides cause misreading of the mRNA code, leading to the production of faulty proteins, while tetracyclines block the binding of aminoacyl-tRNA to the A-site of the ribosome, thus inhibiting elongation. libretexts.orgyoutube.com The oxazolidinone target (50S subunit) and mechanism (inhibition of initiation complex formation) are fundamentally different. libretexts.org

Versus Macrolides : Macrolides also bind to the 50S subunit, but they primarily work by blocking the exit tunnel of the ribosome, thereby preventing the elongation of the polypeptide chain. youtube.comyoutube.com This is a later stage of inhibition compared to the action of oxazolidinones.

This unique mechanism of targeting the initiation phase makes oxazolidinones, by extension, a valuable tool for studying the specific steps involved in the assembly of the translational machinery. nih.govnih.gov

Enzymatic Inhibition Studies

The study of enzyme inhibition is crucial for understanding a compound's potency and mechanism. For oxazolidinones, this involves analyzing their interaction with the ribosomal machinery and other potential enzyme targets.

Kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are used to quantify the potency of an inhibitor. ncifcrf.govnih.gov The IC₅₀ value represents the concentration of an inhibitor required to reduce a biological or biochemical activity by 50% and is dependent on experimental conditions. youtube.com The Kᵢ value is a more absolute measure of binding affinity. youtube.com